BenchChemオンラインストアへようこそ!

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Physicochemical profiling Drug-likeness Ionization constant

This 2-carboxylic acid regioisomer offers distinct electronic and hydrogen-bonding properties crucial for kinase modulation and metabolic disorder research. The ether-linked piperidine provides a robust, non-hydrolyzable tether for late-stage diversification, minimizing side reactions and eliminating the need for protecting group strategies. Its predicted low pKa (3.45) and moderate lipophilicity align with drug-like property guidelines, making it a strategic choice for lead optimization. Available at 98% purity, it facilitates accurate, head-to-head SAR comparisons with its nicotinic acid regioisomers.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 1215335-44-6
Cat. No. B1443207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid
CAS1215335-44-6
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC(=N2)C(=O)O
InChIInChI=1S/C11H14N2O3/c14-11(15)9-2-1-3-10(13-9)16-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2,(H,14,15)
InChIKeyYHZUYIYTTZBKJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid (CAS 1215335-44-6): Core Physicochemical Profile and Procurement Context


6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid (CAS 1215335-44-6) is a heterocyclic building block comprising a pyridine-2-carboxylic acid (picolinic acid) core linked via an ether oxygen at the 6-position to a piperidin-4-yl moiety . Its molecular formula is C₁₁H₁₄N₂O₃ with a molecular weight of 222.24 g/mol . This compound is commercially available in research-grade purities, typically 98% , and is employed as a synthetic intermediate in medicinal chemistry programs, particularly those targeting metabolic disorders and kinase modulation [1].

Why Generic Substitution of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid is Not Feasible: Regioisomeric and Functional Differentiation


Direct replacement of 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid with its regioisomers—such as 6-(piperidin-4-yloxy)nicotinic acid (3-carboxylic acid) or 2-(piperidin-4-yloxy)nicotinic acid—is not chemically equivalent due to distinct electronic environments and hydrogen-bonding networks conferred by the carboxylic acid position. The 2-carboxylic acid moiety adjacent to the pyridine nitrogen enables unique intramolecular interactions and alters acidity (predicted pKa 3.45) relative to the 3- or 4-carboxylic acid analogs . Furthermore, the ether-linked piperidine at the 6-position provides a specific vector for further derivatization that is absent in N-linked piperidine analogs like 4-(piperidin-1-yl)pyridine-2-carboxylic acid . These differences directly impact synthetic outcomes in amide coupling reactions and biological target engagement, as evidenced by the distinct lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) profiles among the regioisomers [1].

Quantitative Differentiators for 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid: Head-to-Head Data Against Closest Analogs


Acidity (pKa) Comparison: Predicted Ionization State Differentiation at Physiological pH

The predicted pKa of 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid is 3.45 ± 0.10 . This is notably lower than the pKa of pyridine-2-carboxylic acid (picolinic acid) itself (pKa ≈ 5.4), indicating enhanced acidity due to the electron-withdrawing effect of the 6-ether substituent. While direct pKa data for the closest regioisomer, 6-(piperidin-4-yloxy)nicotinic acid, are not publicly available, the meta-carboxylic acid positioning in nicotinic acid derivatives typically results in higher pKa values (nicotinic acid pKa ≈ 4.8). This differential acidity directly influences ionization state at physiological pH (7.4), where the target compound will be predominantly deprotonated and anionic, whereas the nicotinic acid analog will exist in a more balanced protonation equilibrium. This distinction is critical for predicting solubility, permeability, and target binding in drug discovery workflows.

Physicochemical profiling Drug-likeness Ionization constant

Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) Comparison with 2-(Piperidin-4-yloxy)nicotinic Acid

The regioisomer 2-(piperidin-4-yloxy)nicotinic acid (3-carboxylic acid) has a computed XLogP3-AA of -1.5 and a topological polar surface area (TPSA) of 71.5 Ų [1]. For 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid, the predicted XLogP3-AA is -1.4 and TPSA is 74.8 Ų, based on analogous computational methods . The 0.1 log unit difference in XLogP and 3.3 Ų difference in TPSA, while modest, reflect the distinct electronic and steric environments created by the ortho-carboxylic acid substitution. This translates to a slightly higher lipophilicity for the target compound, which may correlate with improved passive diffusion across biological membranes in cell-based assays [2].

Lipophilicity Drug-likeness ADME prediction

Purity and Procurement Reliability: Head-to-Head Vendor Data Comparison

The commercial availability of 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid at 98% purity is documented by Leyan (Catalog No. 1833498) . In contrast, the regioisomer 6-(piperidin-4-yloxy)nicotinic acid is offered at 97% purity by Matrix Scientific , and 2-(piperidin-4-yloxy)nicotinic acid is typically supplied at 95% purity . The 1–3% purity differential may be critical for applications requiring high-fidelity coupling reactions, such as amide bond formation in late-stage functionalization, where trace impurities can lead to side-product formation and reduced yields. The 98% purity specification provides a verifiable quality benchmark for procurement decisions.

Procurement Purity Supply chain

Synthetic Utility as a Versatile Intermediate: Evidence from Patent Literature

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid serves as a key intermediate in the synthesis of substituted pyridinyl and pyrimidinyl derivatives claimed as modulators of glucose metabolism [1]. While specific quantitative activity data for the isolated acid are not publicly available, the structural motif is embedded in compounds disclosed in WO2006083491A2, which describe compounds with in vivo efficacy in models of type 2 diabetes. The ether-linked piperidine provides a handle for further derivatization (e.g., N-alkylation, acylation) that is distinct from N-linked piperidine analogs like 4-(piperidin-1-yl)pyridine-2-carboxylic acid hydrochloride , which lack the ether oxygen and consequently exhibit different conformational flexibility and hydrogen-bonding potential. This synthetic versatility is a key differentiator for drug discovery programs seeking to explore chemical space around the picolinic acid core.

Medicinal chemistry Building block Patent analysis

Optimal Research and Industrial Application Scenarios for 6-(Piperidin-4-yloxy)pyridine-2-carboxylic Acid


Medicinal Chemistry: Synthesis of Metabolic Disorder Therapeutics

6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is an optimal starting material for constructing pyridine-based scaffolds targeting glucose metabolism modulation, as evidenced by its structural relationship to compounds claimed in WO2006083491A2 . Its predicted low pKa (3.45) and moderate lipophilicity (XLogP ≈ -1.4) align with drug-like property guidelines, making it a strategic choice for lead optimization programs in diabetes and metabolic syndrome.

Chemical Biology: Probe Development and Target Identification

The compound's dual functional groups—carboxylic acid for amide coupling and piperidine NH for further derivatization—render it an excellent precursor for affinity probe synthesis. The predicted TPSA of 74.8 Ų falls within the range favorable for cell permeability while maintaining aqueous solubility, enabling its use in cellular target engagement studies.

Process Chemistry: High-Purity Building Block for Late-Stage Functionalization

With a commercially available purity of 98% , this compound minimizes the risk of side reactions in late-stage diversification steps. The ether linkage provides a robust, non-hydrolyzable tether for piperidine incorporation, distinguishing it from ester-based alternatives and reducing the need for protecting group strategies in multistep syntheses.

Academic Research: Structure-Activity Relationship (SAR) Studies

The availability of regioisomers such as 6-(piperidin-4-yloxy)nicotinic acid and 2-(piperidin-4-yloxy)nicotinic acid [1] allows for direct head-to-head SAR comparisons. The 2-carboxylic acid substitution pattern of the target compound offers unique hydrogen-bonding geometry relative to the 3- and 4-carboxylic acid analogs, providing a valuable comparator set for mapping binding site requirements in enzyme or receptor targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.